EGFR Tyrosine Kinase Inhibition: Class-Level Potency and Structural Determinants vs. Closest Comparator
No direct EGFR inhibition data exist for 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide. However, the closely related N-phenylsulfonylnicotinamide class demonstrates that incorporation of a 4-chlorophenylsulfonyl group produces nanomolar EGFR TK inhibition: compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) achieved an EGFR TK IC₅₀ of 0.09 µM and an MCF-7 antiproliferative IC₅₀ of 0.07 µM [1]. By class-level inference, the target compound retains the critical 4‑chlorobenzenesulfonyl pharmacophore but replaces the sulfonamide‑type linkage with a 6‑sulfonyl substitution and a 2‑ethoxyphenyl amide tail, structural features that may differentially modulate potency and selectivity relative to compound 10.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available; presumed to retain class activity |
| Comparator Or Baseline | Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide): EGFR TK IC₅₀ = 0.09 µM; MCF-7 IC₅₀ = 0.07 µM |
| Quantified Difference | Not quantifiable for the target compound; difference reflects positional isomerism of the sulfonyl group and amide tail substitution |
| Conditions | In vitro EGFR tyrosine kinase assay; MCF-7 human breast cancer cell proliferation assay [1] |
Why This Matters
The 4-chlorobenzenesulfonyl motif is a validated pharmacophore for EGFR inhibition within this chemical class, and the target compound's distinct topological arrangement provides a rational basis for selectivity profiling against a panel of nicotinamide‑based analogs.
- [1] Wang M, et al. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 2012, 20(4), 1411–1416. View Source
